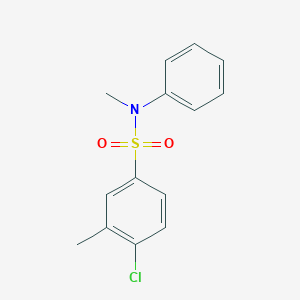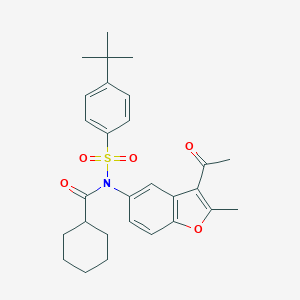![molecular formula C24H19N3O5S B281176 METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B281176.png)
METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a quinoline moiety, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Sulfonamide: The quinoline derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Coupling with Benzoyl Chloride: The sulfonamide is then coupled with benzoyl chloride under basic conditions to form the benzoyl amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline moiety.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biology: Used as a probe in biochemical assays to study enzyme activity.
Materials Science: Investigated for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by binding to the active site. This dual mechanism makes it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate
- Methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate
Uniqueness
METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and enzymes sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H19N3O5S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 2-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5S/c1-32-24(29)19-8-2-3-9-20(19)26-23(28)17-11-13-18(14-12-17)27-33(30,31)21-10-4-6-16-7-5-15-25-22(16)21/h2-15,27H,1H3,(H,26,28) |
InChI Key |
QAEHKNSZSVUAIL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
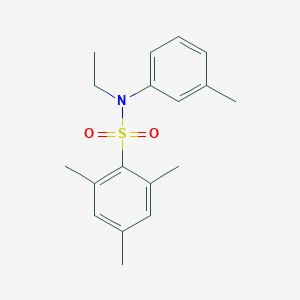
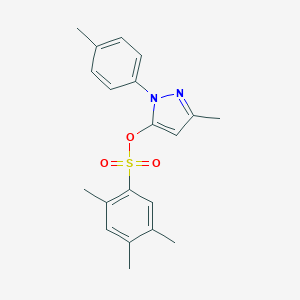
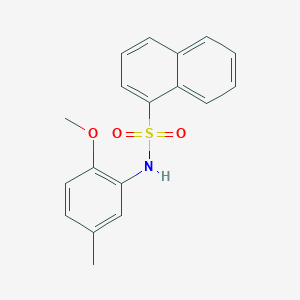
![METHYL 2-METHYL-5-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281104.png)
![2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281106.png)
![16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B281109.png)
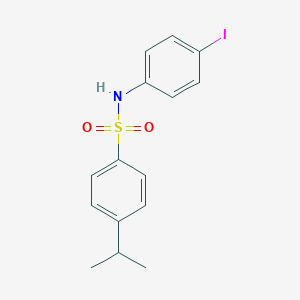
![METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281114.png)
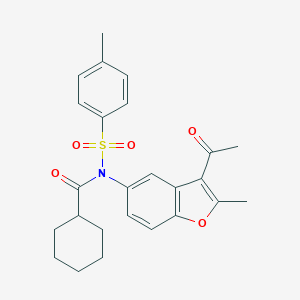
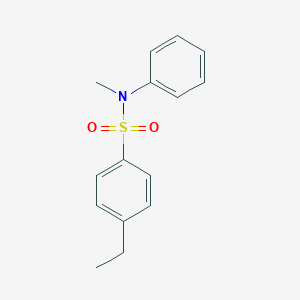
![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
